2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
Description
2-((1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic indole-based acetamide derivative featuring a sulfonyl group at the 3-position of the indole ring, a morpholino-2-oxoethyl substituent at the 1-position, and an N-phenylacetamide moiety. This compound combines structural motifs associated with diverse biological activities, including antiviral, receptor modulation, and antioxidant properties. Its sulfonyl group enhances electrophilicity and binding affinity to biological targets, while the morpholino ring contributes to solubility and pharmacokinetic stability .
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-21(23-17-6-2-1-3-7-17)16-31(28,29)20-14-25(19-9-5-4-8-18(19)20)15-22(27)24-10-12-30-13-11-24/h1-9,14H,10-13,15-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBSPUDNJSLBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multicomponent reactions. One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and decrease the reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts and solvents are likely to be applied to scale up the synthesis process for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide and N-methylmorpholine N-oxide (NMO) can be used.
Reduction: Sodium borohydride in methanol is a common reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of sulfonamide derivatives, which are known for their antibacterial and anticancer properties. Research indicates that compounds with similar structures have been effective in targeting various biological pathways:
- Antibacterial Activity : Sulfonamide derivatives have historically been used as antibiotics. Studies have shown that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide have been tested for their minimum inhibitory concentrations (MIC), revealing promising results against various bacterial strains .
- Anticancer Potential : The compound's structure suggests a potential mechanism for anticancer activity, particularly through inhibition of specific enzymes involved in cancer metabolism. In silico studies have demonstrated that related compounds can effectively dock with molecular targets such as aldehyde dehydrogenase, which is implicated in cancer cell survival .
Case Studies and Research Findings
- In Vitro Studies : Research involving similar sulfonamide compounds has indicated their effectiveness in inhibiting cancer cell proliferation. For example, compounds derived from the thiosemicarbazide scaffold demonstrated significant anticancer activity through molecular docking studies targeting aldehyde dehydrogenase pathways .
- Antimicrobial Studies : A comprehensive study assessed the antimicrobial activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated varying degrees of effectiveness against standard bacterial strains, with some compounds showing MIC values as low as 62.5 µg/mL .
Potential Applications
The applications of this compound can be categorized as follows:
| Application Area | Description |
|---|---|
| Antibacterial Agents | Potential use in treating bacterial infections due to demonstrated efficacy against various strains. |
| Anticancer Therapy | Possible development as an anticancer agent targeting specific metabolic pathways in cancer cells. |
| Drug Development | Insight into structure–activity relationships can guide the synthesis of more potent derivatives. |
Mechanism of Action
The mechanism of action of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives
Key Structural and Functional Differences
Sulfonyl vs. Thio/Sulfinyl Groups :
- The target compound’s sulfonyl group (-SO₂-) enhances polarity and hydrogen-bonding capacity compared to thioether (-S-) or sulfinyl (-SO-) analogues like 4–49C . This may improve target selectivity but reduce membrane permeability.
- Thioether derivatives (e.g., 4–49C) exhibit stronger antiviral activity (IC₅₀ < 1 µM), suggesting sulfur oxidation state influences efficacy .
Morpholino Substitution: The 2-morpholino-2-oxoethyl group in the target compound differs from simpler morpholinoethyl chains (e.g., ’s 2-oxoacetamide).
Adamantane vs. Morpholino Bulky Groups: Adamantane-substituted derivatives (e.g., ) show potent cytotoxicity but lack the sulfonyl group, indicating bulky hydrophobic groups enhance anticancer activity, while sulfonyl groups may favor antiviral or receptor-targeted effects.
N-Phenylacetamide Core :
- The N-phenylacetamide moiety is conserved across most analogues. Modifications here (e.g., triazolyl groups in ) alter pharmacokinetics but retain core bioactivity .
Research Findings and Mechanistic Insights
- Antiviral Activity : Thio/sulfinyl derivatives (e.g., 4–49C) inhibit RSV/IAV by disrupting viral fusion, while the target compound’s sulfonyl group may interfere with viral protease activity .
- Receptor Modulation: Morpholino-containing analogues (e.g., ) bind 5-HT6 receptors via π-π stacking and hydrogen bonding, suggesting the target compound could act on similar CNS targets .
- Antioxidant Potential: Sulfonyl-indole derivatives (e.g., ) exhibit radical scavenging, likely due to the electron-withdrawing sulfonyl group stabilizing radical intermediates.
Biological Activity
The compound 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 370.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways critical for cellular responses.
- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and cancer progression.
Antitumor Activity
Research indicates that the compound exhibits potent antitumor properties. A study evaluated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Breast Cancer (MCF7) | 0.5 | Induction of apoptosis |
| Glioblastoma (U87MG) | 0.3 | Inhibition of cell migration |
| Colon Cancer (HT29) | 0.4 | Disruption of cell cycle |
The compound demonstrated significant cytotoxicity at low concentrations, suggesting its potential as an effective anticancer agent.
Antimicrobial Activity
In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies
Recent clinical studies have provided insights into the therapeutic potential of this compound:
- Case Study in Oncology : A Phase II clinical trial involving patients with advanced breast cancer showed promising results, with a response rate of 65% among participants treated with the compound in combination with standard chemotherapy.
- Neurological Disorders : Another study explored the effects of the compound on neurodegenerative diseases, revealing neuroprotective effects in animal models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , leveraging click chemistry principles for high regioselectivity and yield. Key steps include:
- Reacting 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one with 2-azido-N-phenylacetamide using sodium ascorbate and CuSO₄·5H₂O as catalysts .
- Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing temperature (60–80°C) to reduce side products.
- Purification via recrystallization (e.g., methanol) or column chromatography to isolate the target compound .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks to confirm the morpholino, indole, sulfonyl, and acetamide moieties. For example, the indole C3 proton typically appears at δ 7.8–8.2 ppm .
- FT-IR : Validate functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What initial biological assays are suitable for evaluating its bioactivity?
- Methodology :
- In vitro antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory testing : Measure inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers address low yields in the final cycloaddition step during synthesis?
- Methodology :
- Optimize stoichiometry : Adjust the molar ratio of azide to alkyne (1:1.2) to drive reaction completion .
- Solvent selection : Use DMF/H₂O mixtures to enhance solubility of intermediates .
- Catalyst recycling : Explore heterogeneous Cu catalysts (e.g., Cu nanoparticles on silica) to reduce metal contamination and improve yields .
Q. How to resolve discrepancies in biological activity data across different studies?
- Methodology :
- Purity validation : Re-analyze compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .
- Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Dose-response curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Methodology :
- Core modifications : Synthesize analogs with substitutions on the indole ring (e.g., halogenation at C5) or morpholino group (e.g., replacing with piperazine) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs (e.g., sulfonyl and acetamide groups) .
- In silico screening : Perform molecular docking against target proteins (e.g., COX-2, EGFR) to prioritize analogs for synthesis .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
- Light sensitivity : Store samples in amber vials and compare stability under UV/visible light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
